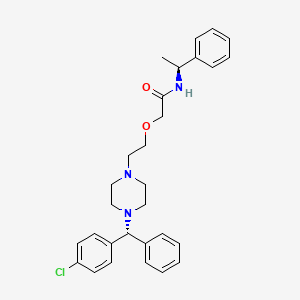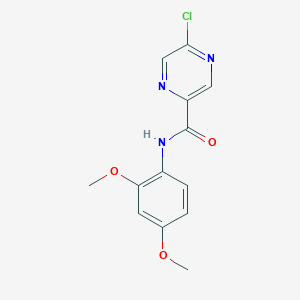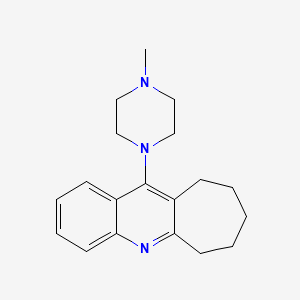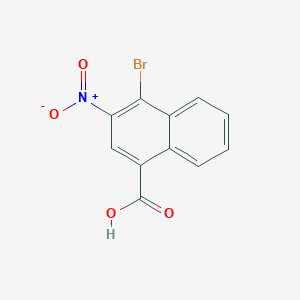
2-(2-(4-((R)-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-((R)-(4-clorofenil)(fenil)metil)piperazin-1-il)etoxi)-N-((S)-1-feniletil)acetamida es un compuesto orgánico complejo que pertenece a la clase de los derivados de piperazina. Este compuesto se caracteriza por la presencia de un anillo de piperazina, que es un motivo estructural común en muchas moléculas biológicamente activas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-(4-((R)-(4-clorofenil)(fenil)metil)piperazin-1-il)etoxi)-N-((S)-1-feniletil)acetamida típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:
Formación del Anillo de Piperazina: El anillo de piperazina se puede sintetizar haciendo reaccionar una diamina adecuada con un dihaloalcano en condiciones básicas.
Introducción del Grupo Clorofenilo: El grupo clorofenilo se puede introducir mediante una reacción de sustitución nucleofílica utilizando un derivado de clorobenceno.
Unión del Grupo Etoxi: El grupo etoxi se puede introducir a través de una reacción de eterificación utilizando un alcohol apropiado y un catalizador ácido fuerte.
Formación de la Parte Acetamida: El paso final implica la formación de la parte acetamida haciendo reaccionar el intermedio con un cloruro de acilo o anhídrido en condiciones básicas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de catalizadores más eficientes, técnicas de purificación mejoradas y la ampliación de las condiciones de reacción para acomodar cantidades mayores de materiales de partida.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-(4-((R)-(4-clorofenil)(fenil)metil)piperazin-1-il)etoxi)-N-((S)-1-feniletil)acetamida puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio para formar derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los nucleófilos se pueden utilizar en condiciones apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-(2-(4-((R)-(4-clorofenil)(fenil)metil)piperazin-1-il)etoxi)-N-((S)-1-feniletil)acetamida tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por sus posibles efectos terapéuticos, particularmente como ligando para varios receptores en el cuerpo.
Estudios Biológicos: Se utiliza en la investigación para comprender sus interacciones con las moléculas biológicas y sus efectos en los procesos celulares.
Aplicaciones Industriales:
Mecanismo De Acción
El mecanismo de acción de 2-(2-(4-((R)-(4-clorofenil)(fenil)metil)piperazin-1-il)etoxi)-N-((S)-1-feniletil)acetamida involucra su interacción con objetivos moleculares específicos en el cuerpo. Estos objetivos pueden incluir receptores, enzimas u otras proteínas que juegan un papel en varios procesos fisiológicos. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad, lo que lleva a cambios en las vías de señalización celular y las respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos Similares
Clorhidrato de Cetirizina: Un derivado de piperazina utilizado como antihistamínico.
Trazodona: Una arilpiperazina utilizada como antidepresivo.
Naftopidilo: Un antagonista del receptor alfa1-adrenérgico utilizado para tratar la hiperplasia prostática benigna.
Unicidad
2-(2-(4-((R)-(4-clorofenil)(fenil)metil)piperazin-1-il)etoxi)-N-((S)-1-feniletil)acetamida es única debido a sus características estructurales específicas, que pueden conferir actividades biológicas distintas en comparación con otros derivados de piperazina. Su combinación de grupos funcionales y estereoquímica puede resultar en interacciones únicas con objetivos moleculares, convirtiéndolo en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C29H34ClN3O2 |
|---|---|
Peso molecular |
492.0 g/mol |
Nombre IUPAC |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C29H34ClN3O2/c1-23(24-8-4-2-5-9-24)31-28(34)22-35-21-20-32-16-18-33(19-17-32)29(25-10-6-3-7-11-25)26-12-14-27(30)15-13-26/h2-15,23,29H,16-22H2,1H3,(H,31,34)/t23-,29+/m0/s1 |
Clave InChI |
NIIUYVZSKKZUIW-MUAVYFROSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NC(=O)COCCN2CCN(CC2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)COCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]-](/img/structure/B11834925.png)
![1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)](/img/structure/B11834933.png)
![methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B11834937.png)



![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)

![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)
![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)


